REACTION_CXSMILES
|
[CH3:1][O:2][CH:3](OC)[CH2:4]Br.Cl.C(=O)(O)[O-].[Na+].[I:14][C:15]1[CH:20]=[C:19](OC)[N:18]=[C:17]([NH2:23])[CH:16]=1>O.C(OCC)(=O)C>[I:14][C:15]1[CH:4]=[C:3]([O:2][CH3:1])[N:23]2[CH:20]=[CH:19][N:18]=[C:17]2[CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
126 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=NC(=C1)OC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a clear solution
|
Type
|
TEMPERATURE
|
Details
|
After 40 minutes the reaction mixture was cooled to ambient temperature
|
Duration
|
40 min
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (methanol/dichloromethane gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2N(C(=C1)OC)C=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |